

Brepocitinib placebo-controlled trial week 6 EASI reduction

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Compound Focus: Brepocitinib

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Efficacy of Topical Brepocitinib at Week 6

Treatment Group	Percentage Reduction from Baseline in EASI Score (Least Squares Mean)	Statistical Significance vs. Vehicle (P < 0.05)
Brepocitinib 1.0% QD	-70.1% (90% CI: -82.1 to -58.0)	Yes
Brepocitinib 1.0% BID	-75.0% (90% CI: -83.8 to -66.2)	Yes
Vehicle QD	-44.4% (90% CI: -57.3 to -31.6)	(Control)
Vehicle BID	-47.6% (90% CI: -57.5 to -37.7)	(Control)

Source: Phase IIb, randomized, double-blind, dose-ranging study (NCT03903822) [1].

In this study, the **1.0% once-daily (QD) and 1.0% twice-daily (BID) doses of brepocitinib were the only concentrations that showed statistically significant improvement over the vehicle** [1]. The study did not find a clear dose-dependent trend in the frequency of adverse events, and no serious adverse events or deaths were reported [1].

Detailed Experimental Protocol

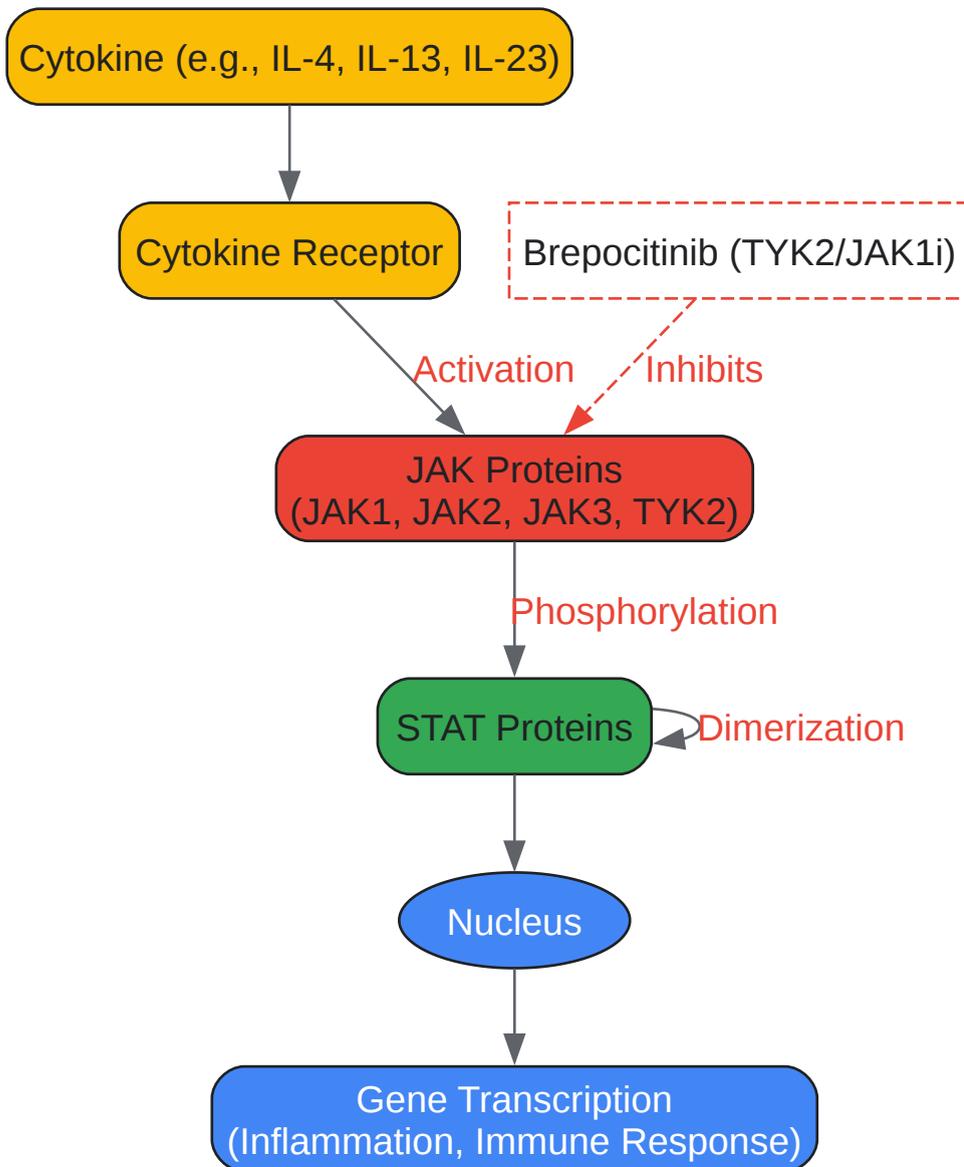
The data in the table was generated under the following trial conditions [1]:

- **Study Design:** A phase IIb, multicentre, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study.
- **Participants:** 292 participants aged 12-75 years with a clinical diagnosis of AD for ≥ 3 months. Participants had an Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate) and body surface area (BSA) involvement of 2–20%.
- **Intervention:** Participants were randomized to one of eight treatment arms for 6 weeks: **brepocitinib** cream (0.1% QD, 0.3% QD, 0.3% BID, 1.0% QD, 1.0% BID, 3.0% QD) or a matching vehicle cream (QD or BID).
- **Primary Endpoint:** The percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.

Mechanism of Action: JAK-STAT Signaling Pathway

Brepocitinib is a small-molecule inhibitor of **Tyrosine Kinase 2 (TYK2)** and **Janus Kinase 1 (JAK1)** [1].

The diagram below illustrates the JAK-STAT signaling pathway that **brepocitinib** targets.



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*Diagram Title: JAK-STAT Pathway Inhibition by **Brepocitinib***

This pathway is central to the signaling of multiple cytokines implicated in the inflammation seen in AD [1] [2]. By inhibiting TYK2 and JAK1, **brepocitinib** disrupts the signaling of key cytokines like IL-4, IL-13, and IL-23, thereby reducing inflammation [1].

Comparative Context with Other JAK Inhibitors

While the primary trial focused on AD, a separate network meta-analysis provides context on how **brepocitinib** compares to other JAK inhibitors in a different condition, alopecia areata (AA). This analysis suggested that **oral brepocitinib 30 mg once daily had a high relative ranking for efficacy** compared to other JAK inhibitors like ritlecitinib and deuruxolitinib [3]. It is important to note that this data comes from a different formulation (oral) and indication, but it highlights the potent inhibitory profile of the **brepocitinib** molecule.

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References

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